molecular formula C14H17NO4 B1378352 benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate CAS No. 30239-01-1

benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate

Cat. No. B1378352
CAS RN: 30239-01-1
M. Wt: 263.29 g/mol
InChI Key: KWNDZSJEZBTGAF-UHFFFAOYSA-N
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Description

Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate is a chemical compound with the CAS Number: 30239-01-1 . It is used for research purposes .


Physical And Chemical Properties Analysis

The molecular weight of benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate is 263.29 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results .

Scientific Research Applications

Synthesis and Application in Herbicides

Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate and its derivatives are utilized in the synthesis of various compounds with potential applications in agriculture, particularly as herbicides. The synthesis of carbamate compounds, including 1,3-dimethyl-4-benzoyl-pyrazol-5-yl N-methylcarbamate and its chlorobenzoyl derivatives, has been explored. These compounds exhibited phytotoxicity on the seed germination and seedling growth of several plants like rice, radish, and green-pea, showcasing their potential as herbicidal agents. Interestingly, the phytotoxic effects varied with concentration and plant type, indicating a selective action mechanism (Lee, Park, & Kim, 1989).

Chemical Synthesis and Structural Analysis

The compound has been involved in the synthesis of complex chemical structures. For instance, an oxazol-5(4H)-one derivative from N-α-benzyloxycarbonyl-(Aib)4-OH was characterized by X-ray diffraction, revealing its structure and the spatial arrangement of its molecules. This kind of structural analysis is crucial in the development of new chemical entities for various applications (Crisma, Formaggio, & Toniolo, 2000).

Chemical Transformations and Synthesis of Derivatives

Chemical transformations involving benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate lead to the formation of numerous derivatives with potential biological and chemical applications. For example, the synthesis of imidazolone derivatives through a one-pot reaction sequence demonstrates the compound's versatility in forming various bioactive molecules. This process involves Michael addition, substitution, and cyclization reactions, showcasing the compound's utility in complex chemical syntheses (Bezenšek, Grošelj, Stare, Svete, & Stanovnik, 2012).

Synthesis and Characterization of Photolabile Derivatives

The synthesis and characterization of photolabile derivatives of benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate, such as 3′,5′-dimethoxybenzoin carbamates, have been studied. These compounds are known for their fast heterolytic processes upon flash photolysis, leading to the generation of carbamate anion and subsequent liberation of the amine. The study of these photolabile compounds contributes to the understanding of light-induced chemical reactions and the development of photo-responsive materials (Papageorgiou & Corrie, 1997).

properties

IUPAC Name

benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2)8-11(12(16)19-14)15-13(17)18-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNDZSJEZBTGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(=O)O1)NC(=O)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate

CAS RN

30239-01-1
Record name benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate
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benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate
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benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate
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benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate
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benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate
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benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate

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